N-[(4-Bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine
Description
N-[(4-Bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine is a sulfonamide-glycine hybrid compound characterized by a glycine backbone substituted with a 4-bromophenyl sulfonyl group and a 4-ethoxyphenyl moiety. Its molecular formula is C₁₆H₁₅BrN₂O₅S (monoisotopic mass: 418.00 g/mol), though a closely related derivative with an additional 2-methoxyphenyl acetamide group (C₂₃H₂₃BrN₂O₅S) is also documented . This compound is structurally analogous to sulfonamide derivatives explored for anti-inflammatory, antimicrobial, and enzyme inhibitory activities .
Properties
IUPAC Name |
2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5S/c1-2-23-14-7-5-13(6-8-14)18(11-16(19)20)24(21,22)15-9-3-12(17)4-10-15/h3-10H,2,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTQEBVKPISRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline in the presence of a base, followed by the addition of glycine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve similar steps but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the sulfonyl group to form sulfinyl or sulfide derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea under mild heating conditions.
Major Products:
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Formation of sulfinyl or sulfide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(4-Bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-Bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromophenyl group can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can disrupt biological processes, leading to antimicrobial or therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its dual aryl-sulfonamide substitution. Below is a comparative analysis with key analogues:
In Vitro Studies
- Enzyme Inhibition : Sulfonamide-glycine hybrids demonstrate inhibitory activity against carbonic anhydrase and tyrosine kinases, with bromine and ethoxy groups optimizing steric and electronic complementarity .
- Antimicrobial Activity : Bromophenyl sulfonamides exhibit moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL), though less potent than chlorinated analogues .
Biological Activity
N-[(4-Bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine (CAS# 401602-95-7) is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound features a sulfonamide linkage which is known to enhance the pharmacological profile by improving solubility and bioavailability. The bromophenyl and ethoxyphenyl groups contribute to its interaction with various biological targets.
Research indicates that compounds with similar structures may interact with metabotropic glutamate receptors (mGluRs), particularly mGluR5, which play critical roles in neurological disorders. These receptors are implicated in conditions such as anxiety, depression, and Parkinson's disease .
Key Mechanisms:
- Allosteric Modulation: Compounds like this compound may act as allosteric modulators of mGluRs, influencing receptor activity without directly competing with the endogenous ligand, glutamate .
- Inhibition of Serotonin Receptors: Similar sulfonamide derivatives have shown antagonistic activity at serotonin receptors (5-HT3R), suggesting a potential for modulating serotonin-related pathways .
In Vitro Studies
- Receptor Binding Assays: Initial studies have demonstrated that compounds with similar sulfonamide structures exhibit significant binding affinity to mGluR5. The binding affinity was quantified using radiolabeled ligands and indicated potential therapeutic effects in models of anxiety and depression.
- Functional Assays: Electrophysiological assays showed that certain derivatives could inhibit inward currents induced by serotonin at 5-HT3 receptors, confirming their antagonistic properties .
In Vivo Studies
Case studies involving related compounds have highlighted their efficacy in animal models:
- Anxiety Models: Compounds modulating mGluR5 have shown reduced anxiety-like behaviors in rodent models, suggesting a potential therapeutic application for anxiety disorders.
- Parkinson's Disease Models: In preclinical studies, inhibition of mGluR5 has been linked to reduced dyskinesias in models of Parkinson's disease, indicating that this compound could have similar effects.
Data Table: Biological Activity Summary
| Biological Target | Activity Type | Reference |
|---|---|---|
| mGluR5 | Allosteric Modulator | Porter et al., 2005 |
| 5-HT3 Receptor | Antagonist | FPPQ Study |
| Serotonin-Induced Contraction | Inhibition | Gasparini et al., 1999 |
| Anxiety Models | Efficacy | Belozertseva et al., 2007 |
| Parkinson's Disease | Reduced Dyskinesia | Rylander et al., 2010 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
